Cas no 888069-31-6 (3-Quinolinecarboxylic acid, 2-ethyl-)

3-Quinolinecarboxylic acid, 2-ethyl- 化学的及び物理的性質
名前と識別子
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- 3-Quinolinecarboxylic acid, 2-ethyl-
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- インチ: 1S/C12H11NO2/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3,(H,14,15)
- InChIKey: VTRUZSBNPFFWIO-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C=C(C(O)=O)C=1CC
3-Quinolinecarboxylic acid, 2-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-382941-0.5g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 0.5g |
$671.0 | 2023-06-01 | ||
Enamine | EN300-382941-1.0g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 1g |
$699.0 | 2023-06-01 | ||
Enamine | EN300-382941-0.1g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 0.1g |
$615.0 | 2023-06-01 | ||
Enamine | EN300-382941-2.5g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 2.5g |
$1370.0 | 2023-06-01 | ||
Enamine | EN300-382941-5.0g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 5g |
$2028.0 | 2023-06-01 | ||
Enamine | EN300-382941-10.0g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 10g |
$3007.0 | 2023-06-01 | ||
Enamine | EN300-382941-0.05g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 0.05g |
$587.0 | 2023-06-01 | ||
Enamine | EN300-382941-0.25g |
2-ethylquinoline-3-carboxylic acid |
888069-31-6 | 0.25g |
$642.0 | 2023-06-01 |
3-Quinolinecarboxylic acid, 2-ethyl- 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
3-Quinolinecarboxylic acid, 2-ethyl-に関する追加情報
3-Quinolinecarboxylic acid, 2-ethyl (CAS No. 888069-31-6): A Comprehensive Overview
3-Quinolinecarboxylic acid, 2-ethyl (CAS No. 888069-31-6) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as 2-Ethylquinoline-3-carboxylic acid, has garnered considerable attention due to its potential therapeutic applications and unique structural properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of 3-Quinolinecarboxylic acid, 2-ethyl is characterized by a quinoline ring system with an ethyl group attached to the 2-position and a carboxylic acid group at the 3-position. The quinoline ring is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of the carboxylic acid group imparts acidic properties to the molecule, making it suitable for various chemical reactions and biological interactions.
The synthesis of 3-Quinolinecarboxylic acid, 2-ethyl can be achieved through several methods. One common approach involves the condensation of an appropriate ethyl-substituted aniline with a β-keto ester followed by cyclization and oxidation steps. Another method involves the reaction of 2-ethylquinoline with carbon dioxide in the presence of a suitable catalyst. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for research and development purposes.
In terms of biological activities, 3-Quinolinecarboxylic acid, 2-ethyl has shown promising results in various pharmacological studies. Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to possess antioxidant activity, which may contribute to its potential therapeutic effects in diseases associated with oxidative stress.
Recent studies have also explored the potential of 3-Quinolinecarboxylic acid, 2-ethyl as an antiviral agent. A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves inhibition of viral replication through interference with viral RNA synthesis.
Beyond its direct therapeutic applications, 3-Quinolinecarboxylic acid, 2-ethyl serves as a valuable building block in the synthesis of more complex molecules. Its versatile reactivity and functional groups make it an attractive starting material for the development of novel drugs and pharmaceutical intermediates. For instance, it can be used in the synthesis of quinolone antibiotics, which are widely used to treat bacterial infections.
The safety profile of 3-Quinolinecarboxylic acid, 2-ethyl is another important aspect to consider. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, thorough toxicological evaluations are necessary to ensure its safety for human use. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its efficacy and reduce potential side effects.
In conclusion, 3-Quinolinecarboxylic acid, 2-ethyl (CAS No. 888069-31-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents. As research continues to advance, we can expect further insights into its mechanisms of action and potential applications in treating various diseases.
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